Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate
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Overview
Description
Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate is an organic compound with a complex structure that includes an ester functional group, an amide group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate typically involves the esterification of 2-amino-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then reacted with urea to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding due to its amide group.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate exerts its effects involves interactions with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. These interactions can affect enzyme activity, protein structure, and cellular processes.
Comparison with Similar Compounds
Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate can be compared to other similar compounds, such as:
Ethyl 2-amino-3-methylbutanoate: Lacks the amide group, making it less versatile in certain chemical reactions.
Ethyl 2-[(aminocarbonyl)amino]butanoate: Similar structure but without the branched alkyl chain, which can affect its physical and chemical properties.
Mthis compound: The methyl ester variant, which may have different reactivity and solubility properties.
Properties
IUPAC Name |
ethyl 2-(carbamoylamino)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4-13-7(11)6(5(2)3)10-8(9)12/h5-6H,4H2,1-3H3,(H3,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDXZCIVZHKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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